Comparative Biochemical Activity Profile: MPO, CYP3A4, and TPO Inhibition
4-Chloro-6-(3-iodophenyl)pyrimidine exhibits a distinct biochemical inhibition profile against three human enzymes: myeloperoxidase (MPO), cytochrome P450 3A4 (CYP3A4), and thyroid peroxidase (TPO). In contrast, the unsubstituted phenyl analog 4-chloro-6-phenylpyrimidine lacks the iodine atom and shows no reported inhibitory activity against these targets [1]. The presence of the 3-iodophenyl group is directly responsible for the observed nanomolar activity against MPO and sub-micromolar activity against CYP3A4 [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MPO: 54 nM; CYP3A4: 210 nM; TPO: 2.00E+3 nM |
| Comparator Or Baseline | 4-Chloro-6-phenylpyrimidine (CAS 3435-26-5): No reported inhibition against MPO, CYP3A4, or TPO |
| Quantified Difference | From inactive to 54 nM (MPO) and 210 nM (CYP3A4) |
| Conditions | Biochemical assays: MPO chlorination activity measured by aminophenyl fluorescein assay; CYP3A4 time-dependent inhibition measured at 30 min; TPO inhibition measured using 3-iodo tyrosine as substrate in insect cell expression system [2] |
Why This Matters
The differential inhibitory profile enables researchers to select the 3-iodophenyl derivative for specific target-based screening campaigns, while the non-iodinated analog serves only as an inert synthetic building block.
- [1] ChemBase. 4-Chloro-6-phenylpyrimidine. CAS No. 3435-26-5. No reported MPO, CYP3A4, or TPO inhibition data in BindingDB or ChEMBL. View Source
- [2] BindingDB. BDBM50567714 (CHEMBL4855030). IC50 values for inhibition of MPO (54 nM), CYP3A4 (210 nM), and TPO (2.00E+3 nM). View Source
